molecular formula C14H17F3N2O4S B2960203 Methyl (4-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 321970-49-4

Methyl (4-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2960203
CAS No.: 321970-49-4
M. Wt: 366.36
InChI Key: OLXDGYZCUWEWFD-UHFFFAOYSA-N
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Description

“Methyl (4-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)phenyl)carbamate” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often found in pharmaceuticals and agrochemicals due to its ability to modify the chemical and physical properties of organic compounds . The compound also contains a piperidine ring, a common feature in many pharmaceuticals .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known for its high electronegativity and can influence the compound’s reactivity . The piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in pharmaceuticals or other fields. Given the presence of a trifluoromethyl group and a piperidine ring, it could be interesting to explore its potential biological activity .

Properties

IUPAC Name

methyl N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O4S/c1-23-13(20)18-11-4-6-12(7-5-11)24(21,22)19-8-2-3-10(9-19)14(15,16)17/h4-7,10H,2-3,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXDGYZCUWEWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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